Anecortave
Overview
Description
Anecortave acetate is a novel angiogenesis inhibitor primarily used in the treatment of the exudative (wet) form of age-related macular degeneration. It is structurally similar to the corticosteroid hydrocortisone acetate but lacks glucocorticoid activity .
Mechanism of Action
Target of Action
Anecortave, also known as this compound Acetate, is an angiostatic cortisene . It primarily targets the process of angiogenesis, which is the formation of new blood vessels . This process is crucial in many physiological and pathological conditions, including wound healing, cancer progression, and ocular diseases .
Mode of Action
This compound functions as an antiangiogenic agent . It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . . This suggests that this compound may have a unique mode of action in its antiangiogenic activity.
Biochemical Pathways
It is known that this compound’s antiangiogenic activity involves the inhibition of extracellular proteases, which are enzymes that break down proteins and peptides . These proteases play a key role in angiogenesis, as they degrade the extracellular matrix, allowing endothelial cells to migrate and form new blood vessels .
Pharmacokinetics
It is known that this compound acetate is rapidly hydrolyzed by esterases to pharmacologically active this compound desacetate . Further metabolism of this compound Desacetate leads to one major and several minor products that circulate in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of angiogenesis . By inhibiting the growth of new blood vessels, this compound can potentially slow down the progression of diseases that are characterized by excessive angiogenesis, such as wet age-related macular degeneration .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly affect the effectiveness of this compound . Furthermore, the complexity of a multi-drug regimen can also impact the efficacy of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Anecortave functions as an antiangiogenic agent, inhibiting blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . Its angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its function as an antiangiogenic agent. It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . This angiostatic activity does not seem to be mediated through any of the commonly known pharmacological receptors .
Temporal Effects in Laboratory Settings
Most adverse reactions associated with this compound acetate result from the procedure itself. Reported ocular adverse events are cataract, decreased visual acuity, ptosis, eye pain, visual abnormalities, and subconjunctival hemorrhage .
Dosage Effects in Animal Models
In animal models, this compound has shown significant inhibition of abnormal retinal neovascularization, while not significantly affecting normal intraretinal vessels . This suggests that this compound holds therapeutic potential for a number of human ocular conditions in which angiogenesis plays a critical pathologic role .
Preparation Methods
Anecortave acetate can be synthesized from a 17-oxosteroid. Another method involves deriving it from cortisol by reducing the 11-beta hydroxyl group on cortisol to a double bond between carbons 9 and 11 and adding an acetate group to carbon 21 . These modifications result in a molecule with no glucocorticoid or mineralocorticoid activity .
Chemical Reactions Analysis
Anecortave acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups in the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study steroid chemistry and modifications.
Biology: Investigated for its effects on cellular processes and angiogenesis.
Medicine: Primarily used in ophthalmology for treating age-related macular degeneration.
Industry: Potential applications in developing new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Anecortave acetate is unique compared to other angiogenesis inhibitors due to its specific structural modifications. Similar compounds include:
Hydrocortisone acetate: Similar in structure but possesses glucocorticoid activity.
Tetrahydrocortisol: Another steroid derivative with different functional groups and activity profiles.
This compound acetate stands out due to its lack of glucocorticoid activity and its specific antiangiogenic properties, making it a valuable compound in medical research and treatment .
Properties
IUPAC Name |
(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144268 | |
Record name | Anecortave | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-70-0 | |
Record name | Anecortave [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anecortave | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12081 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anecortave | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANECORTAVE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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